molecular formula C30H33NO8 B11217976 Methyl 4-((2-(2-(3,4-dimethoxyphenyl)acetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate

Methyl 4-((2-(2-(3,4-dimethoxyphenyl)acetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate

Cat. No.: B11217976
M. Wt: 535.6 g/mol
InChI Key: WESRKSZVTIMLHC-UHFFFAOYSA-N
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Description

Methyl 4-((2-(2-(3,4-dimethoxyphenyl)acetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate ester linked to a tetrahydroisoquinoline moiety, which is further substituted with dimethoxyphenyl and acetyl groups. The presence of multiple methoxy groups and the tetrahydroisoquinoline structure suggests potential biological activity and utility in medicinal chemistry.

Preparation Methods

The synthesis of Methyl 4-((2-(2-(3,4-dimethoxyphenyl)acetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate typically involves multi-step organic reactions. The synthetic route may start with the preparation of the tetrahydroisoquinoline core, followed by the introduction of the dimethoxyphenyl and acetyl groups. The final step involves esterification to form the benzoate ester. Industrial production methods would likely involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the tetrahydroisoquinoline moiety suggests potential interactions with neurotransmitter systems, while the methoxy groups may influence its pharmacokinetic properties .

Comparison with Similar Compounds

Similar compounds include other tetrahydroisoquinoline derivatives and benzoate esters. Compared to these, Methyl 4-((2-(2-(3,4-dimethoxyphenyl)acetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is unique due to its specific substitution pattern and the combination of functional groups. This uniqueness may confer distinct biological activities and chemical properties .

Properties

Molecular Formula

C30H33NO8

Molecular Weight

535.6 g/mol

IUPAC Name

methyl 4-[[2-[2-(3,4-dimethoxyphenyl)acetyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate

InChI

InChI=1S/C30H33NO8/c1-34-25-11-6-19(14-26(25)35-2)15-29(32)31-13-12-21-16-27(36-3)28(37-4)17-23(21)24(31)18-39-22-9-7-20(8-10-22)30(33)38-5/h6-11,14,16-17,24H,12-13,15,18H2,1-5H3

InChI Key

WESRKSZVTIMLHC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)C(=O)OC)OC)OC)OC

Origin of Product

United States

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